molecular formula C12H27N B1627286 Dodecan-1-(15N)amine CAS No. 204451-52-5

Dodecan-1-(15N)amine

Cat. No.: B1627286
CAS No.: 204451-52-5
M. Wt: 186.34 g/mol
InChI Key: JRBPAEWTRLWTQC-KCKQSJSWSA-N
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Description

Dodecan-1-(15N)amine is a nitrogen-15 labeled derivative of dodecanamine, a long-chain primary amine with the molecular formula C12H27N. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound useful in various scientific research applications, particularly in studies involving nitrogen metabolism and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecan-1-(15N)amine typically involves the incorporation of nitrogen-15 into the amine group of dodecanamine. One common method is the reduction of dodecanal with ammonia-15N, using a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

Industrial production of this compound may involve the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecan-1-(15N)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions, while aldehydes or ketones are used for imine formation.

Major Products Formed

    Oxidation: Nitro-dodecane or nitroso-dodecane.

    Reduction: Dodecane or other reduced derivatives.

    Substitution: Dodecanamide, dodecanimine, or other substituted products.

Scientific Research Applications

Dodecan-1-(15N)amine has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nitrogen metabolism studies and in the synthesis of labeled compounds.

    Biology: Employed in studies of nitrogen assimilation and protein synthesis.

    Medicine: Utilized in metabolic studies and drug development to trace nitrogen pathways.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of Dodecan-1-(15N)amine involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and transformation in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamine: The non-labeled version of Dodecan-1-(15N)amine.

    Hexadecan-1-amine: A longer-chain primary amine with similar chemical properties.

    Octadecan-1-amine: Another long-chain primary amine used in similar applications.

Uniqueness

This compound is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for tracing studies and metabolic research. Its stable isotope labeling provides a distinct advantage over non-labeled compounds in various scientific applications.

Properties

IUPAC Name

dodecan-1-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBPAEWTRLWTQC-KCKQSJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584341
Record name Dodecan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204451-52-5
Record name Dodecan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204451-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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